
(Z)-4-((3-chloro-2-methylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-((3-chloro-2-methylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and an enone moiety
Vorbereitungsmethoden
Die Synthese von (Z)-4-((3-Chlor-2-methylphenyl)amino)-3-methyl-4-oxobut-2-ensäure beinhaltet typischerweise die Reaktion von 3-Chlor-2-methylanilin mit Acetoessigester unter spezifischen Bedingungen. Die Reaktion wird in Gegenwart einer Base, wie z. B. Natrium-Ethoxid, durchgeführt und beinhaltet das Erhitzen des Gemischs, um die Bildung des gewünschten Produkts zu ermöglichen. Industrielle Produktionsmethoden können ähnliche Synthesewege verwenden, jedoch in größerem Maßstab, wobei die Reaktionsbedingungen optimiert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Diese Verbindung durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Enon-Einheit kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Das Enon kann reduziert werden, um Alkohole oder andere reduzierte Produkte zu bilden.
Substitution: Die Chlorgruppe am Phenylring kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Zu den gebräuchlichen Reagenzien, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine. Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
(Z)-4-((3-Chlor-2-methylphenyl)amino)-3-methyl-4-oxobut-2-ensäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Synthese komplexerer Moleküle.
Biologie: Die Verbindung kann auf ihre potenzielle biologische Aktivität untersucht werden, einschließlich ihrer Auswirkungen auf verschiedene biologische Signalwege.
Medizin: Die Forschung kann ihre potenzielle Verwendung als pharmazeutisches Zwischenprodukt oder als Leitstruktur für die Medikamentenentwicklung untersuchen.
Industrie: Sie kann bei der Herstellung von Spezialchemikalien oder als Vorstufe für andere industriell relevante Verbindungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (Z)-4-((3-Chlor-2-methylphenyl)amino)-3-methyl-4-oxobut-2-ensäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Enon-Einheit kann als Elektrophil wirken und mit nukleophilen Stellen in biologischen Molekülen reagieren. Diese Interaktion kann verschiedene biologische Signalwege modulieren, was möglicherweise zu therapeutischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen vom jeweiligen Kontext ihrer Verwendung ab.
Wirkmechanismus
The mechanism of action of (Z)-4-((3-chloro-2-methylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen zu (Z)-4-((3-Chlor-2-methylphenyl)amino)-3-methyl-4-oxobut-2-ensäure gehören andere Enon-haltige Moleküle und chlor-substituierte aromatische Verbindungen. Zum Beispiel:
(E)-4-((3-Chlor-2-methylphenyl)amino)-3-methyl-4-oxobut-2-ensäure: Dies ist das geometrische Isomer der Verbindung, das sich in der räumlichen Anordnung der Substituenten um die Doppelbindung unterscheidet.
3-Chlor-2-methylphenylboronsäure: Diese Verbindung teilt den chlor-substituierten Phenylring, fehlt aber der Enon-Einheit.
Die Einzigartigkeit von (Z)-4-((3-Chlor-2-methylphenyl)amino)-3-methyl-4-oxobut-2-ensäure liegt in ihrer spezifischen Kombination von funktionellen Gruppen, die ihr eine eindeutige chemische Reaktivität und potenzielle biologische Aktivität verleihen.
Eigenschaften
Molekularformel |
C12H12ClNO3 |
|---|---|
Molekulargewicht |
253.68 g/mol |
IUPAC-Name |
(Z)-4-(3-chloro-2-methylanilino)-3-methyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H12ClNO3/c1-7(6-11(15)16)12(17)14-10-5-3-4-9(13)8(10)2/h3-6H,1-2H3,(H,14,17)(H,15,16)/b7-6- |
InChI-Schlüssel |
MTKGXHOQPLGRTQ-SREVYHEPSA-N |
Isomerische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C\C(=O)O)/C |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



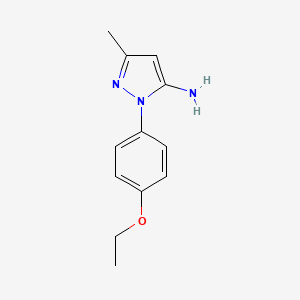
![3-Oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B12123940.png)
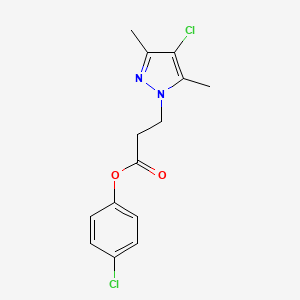
![7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123946.png)
![6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12123950.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine](/img/structure/B12123951.png)
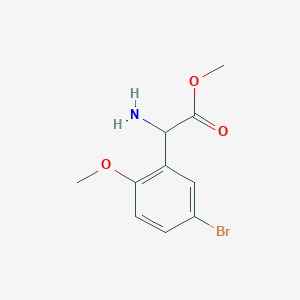
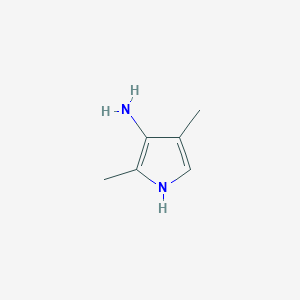
![Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12123967.png)
![3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B12123974.png)
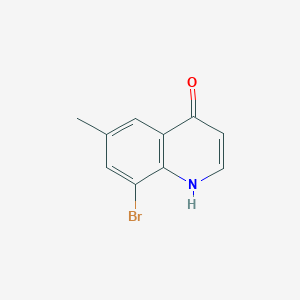
![[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12123990.png)
![6-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123992.png)
